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Compound of Interest

Compound Name: GSK461364

Cat. No.: B529461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development

timeline of GSK461364, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). This

document details the mechanism of action, preclinical and clinical findings, and the

experimental methodologies employed to evaluate this compound.

Discovery and Preclinical Development Timeline
The development of GSK461364 emerged from the recognition of Polo-like kinase 1 (PLK1) as

a critical regulator of mitotic progression and a promising therapeutic target in oncology.[1][2]

Overexpression of PLK1 is observed in a wide array of human cancers and is often associated

with poor prognosis.[2] This timeline chronicles the key milestones in the journey of

GSK461364 from a promising compound to a clinical candidate.

2007: Initial reports on the discovery of GSK461364, a thiophene amide, as a potent and

selective PLK1 inhibitor are published.[2] Preclinical studies demonstrate its anti-proliferative

activity against a large panel of cancer cell lines, with the majority exhibiting IC50 values

below 100 nM.[3][4] The mechanism of action is established as an ATP-competitive inhibitor

of PLK1, leading to mitotic arrest and subsequent apoptosis.[2][5]

2011: The results of the first-in-human Phase I clinical trial (NCT00536835) are published.[1]

[6] The study in patients with advanced solid malignancies establishes the safety profile,

pharmacokinetics, and recommended Phase II dose.[6][7]
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2016-2017: Further preclinical studies continue to explore the efficacy of GSK461364 in

specific cancer models, such as neuroblastoma and osteosarcoma, demonstrating its

potential in pediatric and other high-risk cancers.[8][9] These studies also investigate

synergistic effects when combined with other chemotherapeutic agents like paclitaxel.[7]

Mechanism of Action: Targeting the Cell Cycle
Engine
GSK461364 exerts its anti-tumor effects by selectively inhibiting the serine/threonine kinase

PLK1.[5] PLK1 plays a pivotal role in multiple stages of mitosis, including centrosome

maturation, spindle formation, and cytokinesis.[1] By competitively binding to the ATP-binding

pocket of PLK1, GSK461364 prevents the phosphorylation of downstream substrates essential

for mitotic progression.[2][3] This inhibition leads to a cascade of cellular events culminating in

cell cycle arrest at the G2/M checkpoint and ultimately, apoptosis.[8][9]

Quantitative Data Summary
The following tables summarize the key quantitative data for GSK461364 from various

preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity
Parameter Value Notes

Ki (PLK1) 2.2 nM ATP-competitive inhibition.[4]

Selectivity
>100-fold for PLK1 vs.

PLK2/PLK3

Demonstrates high selectivity

for PLK1 over other PLK family

members.[4]

IC50 Range < 50 nM in >83% of cell lines

Potent anti-proliferative activity

across a broad range of

cancer cell lines.[4][6]

GI50 Range
< 100 nM in most cell lines

tested

Significant growth inhibition at

nanomolar concentrations.[4]
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Table 2: Phase I Clinical Trial (NCT00536835)
Pharmacokinetics

Parameter Value Dosing Schedule

Half-life (t½) 9 - 13 hours
Schedule A (once weekly) & B

(twice weekly).[1][6]

Cmax & AUC Proportional to dose
Dose-proportional exposure.[1]

[6]

Table 3: Phase I Clinical Trial (NCT00536835) Efficacy
and Safety

Parameter Value Notes

Recommended Phase II Dose 225 mg (Schedule A)

Administered intravenously

once weekly on Days 1, 8, and

15 of a 28-day cycle.[1][6]

Best Response
Prolonged stable disease (>16

weeks) in 15% of patients

Observed in patients with

various solid tumors, including

esophageal cancer.[1][6]

Dose-Limiting Toxicities (DLTs)

Grade 4 neutropenia, Grade 3-

4 thrombocytopenia, Grade 4

pulmonary emboli

Myelosuppression and venous

thromboembolic events were

the most significant toxicities.

[1][6]

Most Common Grade 3-4

Adverse Events

Myelosuppression, Venous

Thromboembolic Events (VTE)

The high incidence of VTE

(20%) necessitates co-

administration of prophylactic

anticoagulation in future

studies.[1][6]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PLK1 signaling

pathway targeted by GSK461364 and the typical workflows for key preclinical experiments.
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Caption: PLK1 Signaling Pathway and Inhibition by GSK461364.
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Caption: Preclinical Experimental Workflow for GSK461364.
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Experimental Protocols
This section provides a detailed description of the methodologies used in the key preclinical

experiments for the evaluation of GSK461364.

PLK1 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (Ki) of GSK461364 against purified PLK1

enzyme.

Methodology:

Reaction Mixture Preparation: A reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM

MgCl₂, 1 mM EGTA, and 0.01% Brij 35 is prepared.

Enzyme and Inhibitor Incubation: Recombinant human PLK1 enzyme is pre-incubated with

varying concentrations of GSK461364 for a defined period (e.g., 15-30 minutes) at room

temperature to allow for inhibitor binding.

Reaction Initiation: The kinase reaction is initiated by the addition of a substrate peptide

(e.g., a synthetic peptide containing a PLK1 phosphorylation motif) and ATP. The final ATP

concentration is typically kept near the Km value for PLK1 to ensure accurate Ki

determination.

Reaction Termination and Detection: The reaction is allowed to proceed for a specific time

(e.g., 60 minutes) at 30°C and then terminated by the addition of a stop solution. The amount

of phosphorylated substrate is quantified using a suitable detection method, such as a

fluorescence-based assay (e.g., Z'-LYTE™) or a radiometric assay measuring the

incorporation of ³²P-ATP.

Data Analysis: The percentage of kinase inhibition is calculated for each GSK461364
concentration. The Ki value is then determined by fitting the data to the Morrison equation for

tight-binding inhibitors, as GSK461364 is a potent inhibitor.[4]

Cell Viability and Apoptosis Assays
Objective: To assess the anti-proliferative and apoptosis-inducing effects of GSK461364 on

cancer cell lines.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b529461?utm_src=pdf-body
https://www.benchchem.com/product/b529461?utm_src=pdf-body
https://www.benchchem.com/product/b529461?utm_src=pdf-body
https://www.benchchem.com/product/b529461?utm_src=pdf-body
https://www.benchchem.com/product/b529461?utm_src=pdf-body
https://www.selleckchem.com/products/GSK461364.html
https://www.benchchem.com/product/b529461?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b529461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Cell Culture and Seeding: A panel of human cancer cell lines is cultured in appropriate

media. Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: Cells are treated with a range of concentrations of GSK461364 or a

vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

Cell Viability Assessment (e.g., MTT or CellTiter-Glo® Assay):

MTT Assay: MTT reagent is added to each well and incubated to allow for its conversion to

formazan crystals by metabolically active cells. The formazan crystals are then solubilized,

and the absorbance is measured at a specific wavelength (e.g., 570 nm).

CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the

wells to measure the intracellular ATP levels, which correlate with the number of viable

cells. Luminescence is measured using a plate reader.

Apoptosis Assessment (e.g., Annexin V/Propidium Iodide Staining):

Following treatment, cells are harvested and stained with FITC-conjugated Annexin V and

propidium iodide (PI).

Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of

apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes

(late apoptotic or necrotic cells).

The stained cells are analyzed by flow cytometry to quantify the percentage of viable,

early apoptotic, late apoptotic, and necrotic cells.

Data Analysis: For cell viability assays, the IC50 or GI50 values (the concentration of

GSK461364 that causes 50% inhibition of cell growth or viability) are calculated by fitting the

dose-response data to a sigmoidal curve. For apoptosis assays, the percentage of apoptotic

cells in the treated groups is compared to the control group.

In Vivo Xenograft Studies
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Objective: To evaluate the anti-tumor efficacy of GSK461364 in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent

rejection of human tumor cells.

Tumor Cell Implantation: Human cancer cells are suspended in a suitable medium (e.g.,

Matrigel) and injected subcutaneously into the flanks of the mice.

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200

mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

Treatment Administration: Once tumors reach the desired size, mice are randomized into

treatment and control groups. GSK461364 is administered via a clinically relevant route

(e.g., intravenous or intraperitoneal injection) at various doses and schedules. The control

group receives a vehicle solution.[8]

Efficacy Evaluation:

Tumor Growth Inhibition: The tumor volumes of the treated groups are compared to the

control group over time.

Survival Analysis: In some studies, the effect of treatment on the overall survival of the

animals is monitored.

Pharmacodynamic Analysis: At the end of the study, tumors may be excised and analyzed

for biomarkers of drug activity, such as the levels of phosphorylated histone H3 (pHH3), a

marker of mitotic arrest.[6]

Data Analysis: Statistical analysis is performed to determine the significance of the

differences in tumor growth and survival between the treatment and control groups.

This comprehensive guide provides a detailed overview of the discovery and development of

GSK461364, offering valuable insights for researchers and professionals in the field of

oncology drug development. The provided data and protocols serve as a foundational resource

for further investigation and understanding of this promising PLK1 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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